

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxypentanoate

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Compound of Interest

Compound Name: Methyl 4-hydroxypentanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **methyl 4-hydroxypentanoate**. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on the predicted qualitative solubility in a range of common laboratory solvents, based on the compound's structural features and the known solubility of analogous compounds. Furthermore, this guide presents a detailed, industry-standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratory settings.

Introduction to Methyl 4-hydroxypentanoate

Methyl 4-hydroxypentanoate is an organic compound with the chemical formula $C_6H_{12}O_3$.^[1] ^[2]^[3] It is the methyl ester of 4-hydroxypentanoic acid and possesses both a hydroxyl (-OH) and an ester (-COOCH₃) functional group.^[1] These functional groups dictate its physicochemical properties, including its solubility. The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the ester group and the carbon backbone contribute to its potential solubility in less polar organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including chemical synthesis and as an intermediate in the production of valuable chemicals like γ -valerolactone.^[1]

Qualitative Solubility Profile

While specific quantitative data is not readily available, a qualitative solubility profile for **methyl 4-hydroxypentanoate** can be inferred from its chemical structure and by comparing it to structurally similar molecules, such as methyl 4-hydroxybenzoate.^{[4][5]} The following table summarizes the expected solubility of **methyl 4-hydroxypentanoate** in a variety of common solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of **Methyl 4-hydroxypentanoate**

Solvent	Solvent Polarity	Predicted Solubility	Rationale
Water	High	Sparingly Soluble to Soluble	The hydroxyl group can form hydrogen bonds with water, but the C6 carbon backbone may limit high solubility.
Methanol	High	Soluble	As a polar protic solvent, methanol can effectively solvate both the hydroxyl and ester groups through hydrogen bonding and dipole-dipole interactions.
Ethanol	High	Soluble	Similar to methanol, ethanol is a polar protic solvent capable of forming strong intermolecular interactions with the solute. A structurally similar compound, methyl 4-hydroxybenzoate, is soluble in ethanol. ^[4]
Acetone	Medium	Soluble	Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the hydroxyl group and has a moderate polarity to dissolve the overall molecule. Methyl 4-

			hydroxybenzoate is also soluble in acetone. [5]
Ethyl Acetate	Medium	Soluble	The ester functionality of ethyl acetate is compatible with the ester group in methyl 4-hydroxypentanoate, and its moderate polarity should facilitate dissolution.
Dichloromethane	Medium	Soluble	A common organic solvent that is effective at dissolving a wide range of organic compounds with moderate polarity.
Chloroform	Medium	Soluble	Similar to dichloromethane, chloroform is a versatile solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)	High	Very Soluble	DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with hydrogen bonding capabilities. [6] [7] [8] [9]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This protocol outlines the steps to quantitatively measure the solubility of **methyl 4-hydroxypentanoate** in a given solvent.

Materials and Equipment

- **Methyl 4-hydroxypentanoate** (high purity)
- Selected solvents (analytical grade)
- Vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Gas Chromatograph)

Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of **methyl 4-hydroxypentanoate** to a vial. The excess solid should be clearly visible.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.

- Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13] Periodically check to ensure excess solid remains.
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.[11]
 - Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
- Quantitative Analysis: The concentration of **methyl 4-hydroxypentanoate** in the diluted saturated solution can be determined using various analytical techniques. Two common methods are outlined below.
 - 3.3.1. UV-Vis Spectrophotometry:
 - Prepare a series of standard solutions of **methyl 4-hydroxypentanoate** of known concentrations in the chosen solvent.[15][16][17][18][19]
 - Determine the wavelength of maximum absorbance (λ_{max}) for **methyl 4-hydroxypentanoate**.
 - Measure the absorbance of the standard solutions at the λ_{max} to construct a calibration curve.[15]
 - Measure the absorbance of the diluted sample solution at the same λ_{max} .
 - Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution

factor.[14]

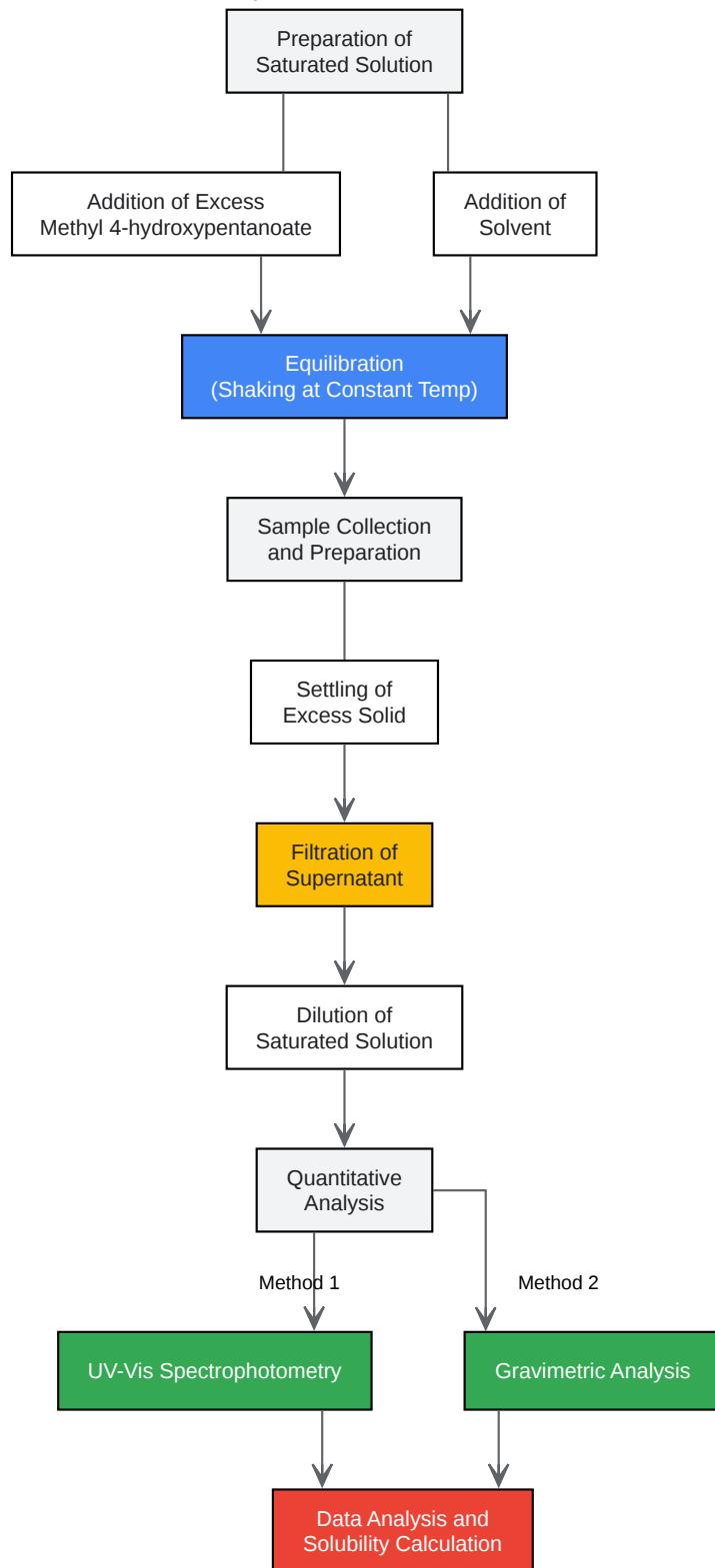
- 3.3.2. Gravimetric Analysis:

- Accurately weigh a clean, dry evaporating dish.[20]
- Pipette a known volume of the filtered, saturated solution into the pre-weighed dish.[21]
- Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
- Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of **methyl 4-hydroxypentanoate** to remove any residual solvent.
- Cool the dish in a desiccator and weigh it accurately.[20][21]
- The difference in weight corresponds to the mass of dissolved **methyl 4-hydroxypentanoate**.
- Calculate the solubility in terms of grams per 100 mL or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **methyl 4-hydroxypentanoate**.

Workflow for Solubility Determination via Shake-Flask Method

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